N-(5-Amino-2-fluorophenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

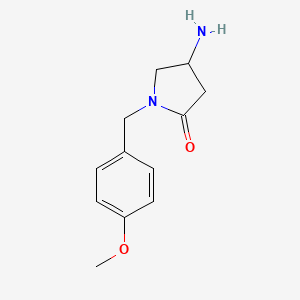

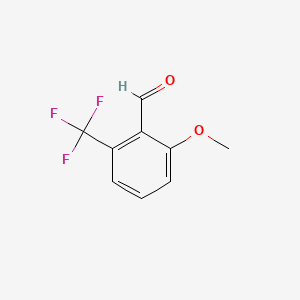

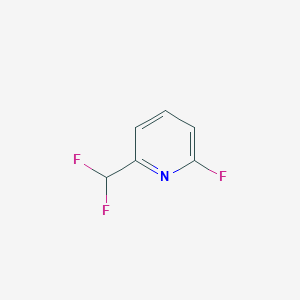

“N-(5-Amino-2-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is commonly known as 5-AF-NNE1 and is used in scientific experiments.

Molecular Structure Analysis

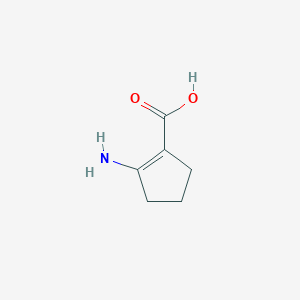

The molecular structure of “N-(5-Amino-2-fluorophenyl)butanamide” consists of a butanamide chain attached to a 2-fluorophenyl group at one end and an amino group at the other . The presence of the fluorine atom and the amino group may influence the compound’s reactivity and interactions with other molecules.

Physical And Chemical Properties Analysis

“N-(5-Amino-2-fluorophenyl)butanamide” has a molecular weight of 196.22 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

科学的研究の応用

Proteomics Research

N-(5-Amino-2-fluorophenyl)butanamide: is utilized in proteomics research due to its role in protein characterization and identification. This compound can be used to modify proteins or peptides, which then allows for a better understanding of protein structure, function, and interactions .

Antiviral Activity

Indole derivatives, which include compounds like N-(5-Amino-2-fluorophenyl)butanamide , have shown potential in antiviral research. They are studied for their ability to inhibit the replication of viruses, including influenza and Coxsackie B4 virus, by binding to viral proteins and disrupting their function .

Anti-inflammatory Research

The anti-inflammatory properties of indole derivatives make N-(5-Amino-2-fluorophenyl)butanamide a candidate for the development of new anti-inflammatory agents. Its mechanism involves modulating inflammatory pathways and cytokine production .

Anticancer Applications

Research into the anticancer applications of N-(5-Amino-2-fluorophenyl)butanamide is driven by its ability to interact with cancer cell lines. It may work by inducing apoptosis or inhibiting cell proliferation, making it a valuable tool in cancer research .

Anti-HIV Research

The compound’s potential in anti-HIV research lies in its capacity to interfere with the life cycle of the HIV virus. By targeting specific enzymes or proteins essential for the virus’s replication, it could lead to the development of novel HIV treatments .

Antioxidant Studies

As an antioxidant, N-(5-Amino-2-fluorophenyl)butanamide is explored for its ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in various diseases and aging processes .

Antimicrobial and Antitubercular Research

The antimicrobial and antitubercular activities of indole derivatives suggest that N-(5-Amino-2-fluorophenyl)butanamide could be used to develop new treatments for bacterial infections, including tuberculosis, by inhibiting the growth of bacteria .

Antidiabetic and Antimalarial Research

This compound is also being studied for its potential in antidiabetic and antimalarial research. It may offer new pathways for treating diabetes by affecting glucose metabolism or provide a basis for creating antimalarial drugs due to its effects on the malaria parasite .

特性

IUPAC Name |

N-(5-amino-2-fluorophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDQFHKPOHZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)